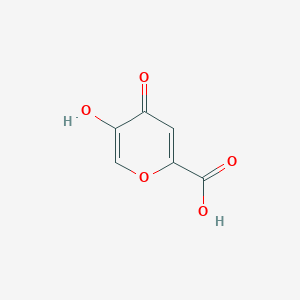

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Descripción general

Descripción

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, also known as comenic acid, is a γ-pyrone derivative with the molecular formula C6H4O5 and a molecular weight of 156.09 g/mol . This compound is characterized by its finely crystalline white or white with a grayish tint appearance . It is used as a building block for various chemical reactions, particularly in the synthesis of complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be prepared by the reaction of 2,4-dihydroxybenzoic acid with acetic anhydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acylating agents like acetic anhydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce esters and amides .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Comenic acid has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, a study highlighted the synthesis of 5-benzyloxy derivatives of comenic acid, which were shown to be effective in the preparation of antibiotic analogues like cephemcarboxylates . This suggests potential applications in developing new antibiotics.

Neuroprotective Properties

Recent studies have also explored the neuroprotective effects of comenic acid. A complex compound containing comenic acid demonstrated protective effects against glutamate-induced toxicity in neuronal cell cultures. The study utilized fluorescence intensity measurements to assess calcium levels in neurons, showing that lithium comenate could mitigate glutamate toxicity effectively . This positions comenic acid as a candidate for further research in neurodegenerative disease treatments.

Materials Science

Synthesis of Functional Materials

The ability to modify the structure of comenic acid has led to its use in synthesizing functional materials. For example, the preparation of esters and amides from comenic acid derivatives has been documented, which can be utilized in creating polymers or coatings with specific properties . The versatility in chemical modification allows for tailoring materials for particular applications, such as drug delivery systems or biodegradable plastics.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is significant in the context of diabetic complications . Additionally, its antioxidant properties contribute to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Carboxy-5-hydroxy-4-pyrone:

4-Methoxy-6-methyl-2H-pyran-2-one: A related compound with different substituents on the pyrone ring.

4-Hydroxy-6-methyl-2-pyrone: Another pyrone derivative with similar chemical behavior.

Uniqueness

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and biological activities. Its ability to inhibit aldose reductase and its antioxidant properties distinguish it from other similar compounds .

Actividad Biológica

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, commonly known as comenic acid , is a naturally occurring compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of comenic acid, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

Comenic acid has the molecular formula and is characterized by a pyran ring structure with hydroxyl and carboxylic acid functional groups. Its chemical structure is significant for its biological activity, particularly in interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 154.09 g/mol |

| Melting Point | 284-294 °C |

| Solubility | Soluble in water |

| Synonyms | 2-Carboxy-5-hydroxy-4-pyrone |

Antimicrobial Activity

Research indicates that comenic acid exhibits antimicrobial properties . A study synthesized derivatives of this compound and tested their efficacy against various microbial strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

Comenic acid has shown promising anti-inflammatory effects in several studies. One notable study explored the compound's ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-treated RAW264.7 cells. The findings revealed that it dose-dependently reduced NO and prostaglandin E2 (PGE2) secretion while inhibiting the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) genes .

The anti-inflammatory mechanism involves the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Comenic acid inhibited the nuclear translocation of NF-κB subunits and disrupted upstream signaling cascades involving IκBα, AKT, PDK1, Src, and Syk .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of comenic acid, particularly in models of excitotoxicity. In vitro experiments demonstrated that lithium comenate (a derivative) significantly reduced calcium ion influx in neurons exposed to glutamate, suggesting a protective role against excitotoxic damage .

Case Study: Neuroprotection in Neuronal Cultures

In a controlled study using cerebellar neurons, treatment with lithium comenate resulted in a 30–40% increase in neuronal survival after glutamate exposure. The compound's antioxidant properties were attributed to its ability to neutralize free radicals and reduce oxidative stress .

Summary of Biological Activities

Propiedades

IUPAC Name |

5-hydroxy-4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUICOMMFFTCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060103 | |

| Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-78-5 | |

| Record name | Comenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does comenic acid interact with its targets?

A: Comenic acid has been shown to activate opioid-like receptors, specifically a subpopulation negatively coupled to TTX-resistant (slow) sodium channels (NaV1.8) [, ]. This activation triggers downstream signaling pathways involving the Na+,K+-ATPase/Src complex [, , ].

Q2: What are the downstream effects of comenic acid binding to its targets?

A: Binding of comenic acid to opioid-like receptors triggers at least two signaling cascades. One cascade stimulates neurite growth [, , ]. The other cascade modulates NaV1.8 channels in sensory neurons, potentially contributing to its analgesic effects [, , , ].

Q3: How does comenic acid's effect on NaV1.8 channels relate to its potential analgesic properties?

A: NaV1.8 channels are crucial for generating nociceptive signals, which are responsible for the perception of pain []. Comenic acid's ability to modulate these channels suggests it could potentially interfere with pain signal transmission, leading to an analgesic effect [, , , ].

Q4: What is the molecular formula and weight of comenic acid?

A4: The molecular formula of comenic acid is C6H4O5, and its molecular weight is 156.09 g/mol.

Q5: What spectroscopic data is available for characterizing comenic acid?

A: Comenic acid has been characterized using various spectroscopic techniques, including IR, NMR (1H and 13C), and UV spectroscopy [, , , ]. These techniques provide information on the functional groups, structure, and electronic transitions within the molecule.

Q6: How stable are comenic acid solutions under different conditions?

A: Comenic acid solutions exhibit optimal stability in a pH range of 4.0 to 6.0 []. At concentrations of 25 mg/ml or higher, the solutions become unstable, regardless of the neutralization method used [].

Q7: What excipients can enhance the solubility of comenic acid in aqueous solutions?

A: Research has explored using excipients like sodium bicarbonate to improve comenic acid's solubility []. Further investigation is needed to identify other suitable excipients.

Q8: Does comenic acid exhibit any catalytic properties?

A: While comenic acid itself hasn't been extensively studied for catalytic properties, its derivatives have shown potential in this area. Research suggests comenic acid derivatives can act as catalysts in organic reactions, opening avenues for further exploration [].

Q9: How has computational chemistry contributed to understanding comenic acid's activity?

A: Quantum-chemical calculations have been employed to determine the structural criteria for effective ligand-receptor binding of calcium-bound comenic acid []. These calculations revealed that the two calcium ions chelated by comenic acid play a key role in its interaction with the opioid-like receptor [].

Q10: How do structural modifications of comenic acid impact its biological activity?

A: Studies on comenic acid analogs, such as meconic acid, have revealed the importance of specific structural features for biological activity. For instance, meconic acid, with an additional carboxyl group, exhibits distinct pharmacological properties compared to comenic acid [, ]. This highlights the impact of even minor structural changes on the compound's activity.

Q11: What are some formulation strategies to improve the stability or bioavailability of comenic acid?

A: Formulating comenic acid as a lithium salt (lithium comenate) has shown promise in enhancing its stability and bioavailability [, , ]. Further research on other salt forms and delivery systems could lead to improved formulations.

Q12: What is known about the pharmacokinetics and pharmacodynamics of comenic acid?

A: While specific ADME data is limited in the provided research, studies on the lithium salt of comenic acid suggest it exhibits favorable pharmacokinetic properties, contributing to its neuroprotective effects in vivo [, , ]. Further research is needed to fully elucidate its pharmacokinetic profile.

Q13: What in vitro and in vivo models have been used to study the efficacy of comenic acid?

A: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activities of comenic acid. Organotypic tissue culture of sensory neurons [, , ], patch-clamp techniques on dorsal root ganglion cells [, ], and primary neuroglial cultures from rat cerebellum [] have been used to evaluate its effects at the cellular level. In vivo studies have investigated its neuroprotective properties in models of stress in mice [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.